molecular formula C19H12ClFN4O2 B2436576 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251675-27-0

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2436576
CAS No.: 1251675-27-0
M. Wt: 382.78
InChI Key: JKRDKYRICZIZNJ-UHFFFAOYSA-N
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Description

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, an oxadiazole ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

    Introduction of the Chlorinated and Fluorinated Phenyl Group: The chlorinated and fluorinated phenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution.

    Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound to form the dihydropyridazinone core. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated and fluorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenyl isothiocyanate
  • 3-chloro-4-fluorophenyl isocyanate
  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Uniqueness

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its oxadiazole ring and dihydropyridazinone core are particularly noteworthy, as they contribute to its diverse range of chemical and biological activities.

Biological Activity

The compound 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a novel synthetic organic molecule that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClFN3O2C_{16}H_{14}ClFN_{3}O_{2} with a molecular weight of approximately 320.76 g/mol. The structure consists of a dihydropyridazinone core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell growth and survival. For instance, studies have shown that similar oxadiazole derivatives can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil .

Antimicrobial Activity

Oxadiazoles have also been reported to possess antimicrobial properties.

  • In Vitro Studies : A study demonstrated that compounds containing the oxadiazole ring displayed potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable or superior to those of established antibiotics .

Anti-inflammatory and Analgesic Effects

The compound may exhibit anti-inflammatory properties as well.

  • Research Findings : In experimental models, related oxadiazole derivatives showed significant inhibition of COX enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For example, one derivative demonstrated an IC50 value of 0.007 μM against COX-2, indicating strong anti-inflammatory potential .

Case Studies

StudyFocusFindings
Ustabas et al. (2022)AntibacterialCompound exhibited MIC = 5000 μg/mL against Citrobacter freundii; antileishmanial activity with MIC = 1250 μg/mL .
Alam et al. (2022)AnticancerCompounds showed significant inhibitory effects on MCF-7 cells; IC50 values for thymidylate synthase were 2.52 µM .
Dhonnar et al. (2020)Anti-inflammatoryNew derivatives showed strong inhibition of COX enzymes; potential for analgesic applications .

Properties

IUPAC Name

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2/c1-11-3-2-4-13(9-11)25-8-7-16(26)17(23-25)19-22-18(24-27-19)12-5-6-15(21)14(20)10-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRDKYRICZIZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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